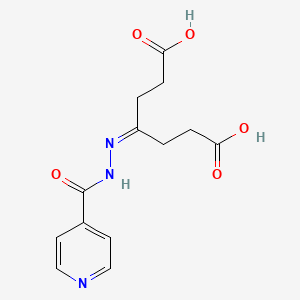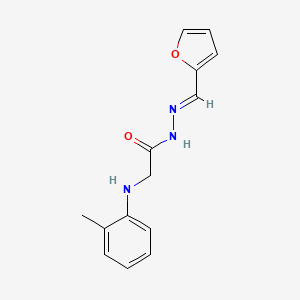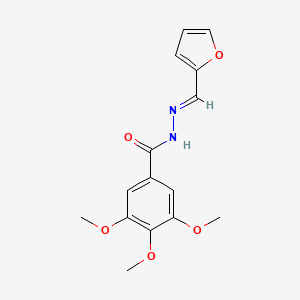
2-((4-Chloro-phenyl)-hydrazono)-4,4,4-trifluoro-1-phenyl-butane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-Chloro-phenyl)-hydrazono)-4,4,4-trifluoro-1-phenyl-butane-1,3-dione is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a hydrazone functional group, a trifluoromethyl group, and a phenyl group, making it a versatile molecule for chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chloro-phenyl)-hydrazono)-4,4,4-trifluoro-1-phenyl-butane-1,3-dione typically involves the reaction of 4-chloroaniline with trifluoroacetylacetone under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then further reacted with phenylhydrazine to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating under reflux to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
2-((4-Chloro-phenyl)-hydrazono)-4,4,4-trifluoro-1-phenyl-butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
2-((4-Chloro-phenyl)-hydrazono)-4,4,4-trifluoro-1-phenyl-butane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-((4-Chloro-phenyl)-hydrazono)-4,4,4-trifluoro-1-phenyl-butane-1,3-dione involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Chlorophenyl)-quinazolin-4(3H)-one: Known for its α-glucosidase inhibitory activity.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Exhibits antimicrobial and anticancer properties.
Thiazole derivatives: Known for diverse biological activities, including antimicrobial and anticancer effects.
Uniqueness
2-((4-Chloro-phenyl)-hydrazono)-4,4,4-trifluoro-1-phenyl-butane-1,3-dione stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C16H10ClF3N2O2 |
|---|---|
Molekulargewicht |
354.71 g/mol |
IUPAC-Name |
(Z)-3-[(4-chlorophenyl)diazenyl]-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one |
InChI |
InChI=1S/C16H10ClF3N2O2/c17-11-6-8-12(9-7-11)21-22-13(15(24)16(18,19)20)14(23)10-4-2-1-3-5-10/h1-9,23H/b14-13-,22-21? |
InChI-Schlüssel |
ZFBNFJXVZHWXJO-RYKSVOKISA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=C(\C(=O)C(F)(F)F)/N=NC2=CC=C(C=C2)Cl)/O |
Kanonische SMILES |
C1=CC=C(C=C1)C(=C(C(=O)C(F)(F)F)N=NC2=CC=C(C=C2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-[(E)-(phenylimino)methyl]-2-(4-toluidino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11987124.png)



![4-{(E)-[2-(aminocarbothioyl)hydrazono]methyl}phenyl 4-methoxybenzoate](/img/structure/B11987153.png)
![ethyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11987158.png)
